molecular formula C9H15ClO5S B8036138 Tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate

Tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate

Cat. No.: B8036138
M. Wt: 270.73 g/mol
InChI Key: JANFONMQFWHCBQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate is a highly functionalized oxetane derivative characterized by a strained four-membered oxetane ring, a tert-butyl ester group, and a chlorosulfonylmethyl substituent. The tert-butyl group imparts steric bulk, influencing solubility and reaction kinetics, while the chlorosulfonyl moiety (-SO₂Cl) is a strong electron-withdrawing group, enabling reactivity in sulfonylation and nucleophilic substitution reactions .

Properties

IUPAC Name

tert-butyl 3-(chlorosulfonylmethyl)oxetane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO5S/c1-8(2,3)15-7(11)9(4-14-5-9)6-16(10,12)13/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANFONMQFWHCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(COC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Oxetan-3-one

Oxetan-3-one serves as the foundational precursor for oxetane derivatives. It is typically synthesized via Baeyer-Villiger oxidation of cyclobutanone using peracetic acid or via photochemical methods.

Formation of α,β-Unsaturated Ester

The HWE reaction converts oxetan-3-one into methyl 2-(oxetan-3-ylidene)acetate (3 ), a key intermediate for further functionalization. This step employs methyl 2-(diethoxyphosphoryl)acetate and sodium hydride in tetrahydrofuran (THF), yielding the α,β-unsaturated ester in 60–75% yield after vacuum distillation:

Oxetan-3-one+CH2(PO(OEt)2)CO2MeNaH, THFMethyl 2-(oxetan-3-ylidene)acetate\text{Oxetan-3-one} + \text{CH}2(\text{PO(OEt)}2)\text{CO}_2\text{Me} \xrightarrow{\text{NaH, THF}} \text{Methyl 2-(oxetan-3-ylidene)acetate}

tert-Butyl Ester Protection

Transesterification of the methyl ester with tert-butanol under acidic catalysis (e.g., p-toluenesulfonic acid) affords tert-butyl 2-(oxetan-3-ylidene)acetate. This step ensures compatibility with subsequent nucleophilic additions.

Introduction of the Sulfonylmethyl Group

Michael Addition of Sulfur Nucleophiles

The α,β-unsaturated ester undergoes conjugate addition with sodium sulfite (Na2SO3) in aqueous acetonitrile, yielding tert-butyl 3-(sulfonatomethyl)oxetane-3-carboxylate. This reaction proceeds via nucleophilic attack at the β-position, followed by protonation to stabilize the adduct:

tert-Butyl 2-(oxetan-3-ylidene)acetate+Na2SO3tert-Butyl 3-(sulfonatomethyl)oxetane-3-carboxylate\text{tert-Butyl 2-(oxetan-3-ylidene)acetate} + \text{Na}2\text{SO}3 \rightarrow \text{tert-Butyl 3-(sulfonatomethyl)oxetane-3-carboxylate}

Hydrogenation of the Double Bond

Catalytic hydrogenation (H2, Pd/C) reduces the exo-methylene group, producing tert-butyl 3-(sulfonatomethyl)oxetane-3-carboxylate as a single diastereomer. This step is critical for consolidating the 3,3-disubstitution pattern.

Conversion to Chlorosulfonyl Derivative

Sulfonic Acid Formation

Treatment of the sulfonate salt with hydrochloric acid generates the free sulfonic acid:

tert-Butyl 3-(sulfonatomethyl)oxetane-3-carboxylateHCltert-Butyl 3-(sulfonomethyl)oxetane-3-carboxylate\text{tert-Butyl 3-(sulfonatomethyl)oxetane-3-carboxylate} \xrightarrow{\text{HCl}} \text{tert-Butyl 3-(sulfonomethyl)oxetane-3-carboxylate}

Chlorination with Phosphorus Pentachloride

Reaction with PCl5 in dichloromethane converts the sulfonic acid to the sulfonyl chloride. This step requires rigorous moisture exclusion to prevent hydrolysis:

tert-Butyl 3-(sulfonomethyl)oxetane-3-carboxylate+PCl5tert-Butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate+POCl3+HCl\text{tert-Butyl 3-(sulfonomethyl)oxetane-3-carboxylate} + \text{PCl}5 \rightarrow \text{tert-Butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate} + \text{POCl}3 + \text{HCl}

Alternative Pathways and Optimization

Radical Sulfur Incorporation

An alternative approach employs thiomethylation followed by oxidation. tert-Butyl 3-(methylthio)methyloxetane-3-carboxylate is synthesized via alkylation with methylthiol, then oxidized to the sulfonyl chloride using chlorine gas in acetic acid:

tert-Butyl 3-(methylthio)methyloxetane-3-carboxylateCl2,HOActert-Butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate\text{tert-Butyl 3-(methylthio)methyloxetane-3-carboxylate} \xrightarrow{\text{Cl}_2, \text{HOAc}} \text{this compound}

Enzymatic Sulfonation

Chloroperoxidase (CPO)-catalyzed oxidation of a thioether precursor offers enantioselectivity, though yields remain moderate (40–60%).

Analytical Validation and Characterization

Critical spectroscopic data for the target compound include:

  • 1H NMR : δ 1.44 (s, 9H, tert-butyl), 3.75–4.10 (m, 4H, oxetane CH2), 3.98 (s, 2H, CH2SO2Cl).

  • 13C NMR : δ 27.9 (tert-butyl CH3), 80.2 (oxetane C-O), 167.8 (CO2t-Bu), 55.1 (CH2SO2Cl).

  • IR : 1732 cm⁻¹ (C=O ester), 1367 cm⁻¹ (S=O asym), 1174 cm⁻¹ (S=O sym) .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can convert the sulfonyl group to a sulfone.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Triethylamine: Used as a base in substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfone Derivatives: Formed from oxidation reactions.

    Carboxylic Acids: Formed from hydrolysis of the ester group.

Scientific Research Applications

Antiparasitic Agents

Research indicates that compounds similar to tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate have been explored for their antiparasitic properties. The compound's structure may enable it to act against various protozoan infections, including leishmaniasis and trichomoniasis, by inhibiting specific enzymes crucial for parasite survival .

Histone Deacetylase Inhibition

The compound is of interest for its potential role in inhibiting histone deacetylases (HDACs), which are implicated in cancer progression. By modulating HDAC activity, these compounds may contribute to antiproliferative effects, making them candidates for cancer therapeutics .

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its chlorosulfonyl group can be utilized in nucleophilic substitution reactions, allowing for the introduction of various functional groups into complex organic molecules .

Diazo Compound Precursor

The compound can be employed as a precursor to diazo compounds, which are valuable intermediates in the synthesis of various organic compounds. The stability and reactivity of the chlorosulfonyl group facilitate the formation of diazo species under controlled conditions, which can then be used in further synthetic transformations .

Development of Antineoplastic Agents

A study highlighted the synthesis of novel antineoplastic agents derived from this compound. These agents demonstrated significant cytotoxicity against cancer cell lines, showcasing the compound's potential as a lead structure for drug development .

Synthesis of Sulfonamide Derivatives

Another case study focused on using this compound to synthesize sulfonamide derivatives, which are known for their antibacterial properties. The chlorosulfonyl group was effectively transformed into sulfonamide moieties through nucleophilic attack by amines, resulting in compounds with enhanced biological activity .

Mechanism of Action

The mechanism of action of tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate involves its ability to react with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form stable bonds with a wide range of functional groups. This reactivity is exploited in the synthesis of derivatives with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxetane Derivatives with Halogenated Substituents

  • Methyl 3-(bromomethyl)oxetane-3-carboxylate ():

    • Substituents : Bromomethyl (-CH₂Br) instead of chlorosulfonylmethyl.
    • Reactivity : Bromine’s superior leaving group ability facilitates nucleophilic substitutions (e.g., Suzuki coupling or alkylation), unlike the chlorosulfonyl group, which is more reactive in sulfonamide formation .
    • Applications : Useful in cross-coupling reactions, whereas the target compound may prioritize sulfonic acid derivatization.
  • 3-(Chloromethyl)-3-(iodomethyl)oxetane (): Substituents: Dual halogenated groups (-CH₂Cl and -CH₂I). The target compound’s chlorosulfonyl group provides distinct sulfonation pathways .
Table 1: Comparison of Oxetane Derivatives
Compound Substituent Key Reactivity Applications
Target Compound -SO₂Cl Sulfonylation, nucleophilic substitution Drug intermediates, sulfonic acids
Methyl 3-(bromomethyl)oxetane-3-carboxylate -CH₂Br Cross-coupling, alkylation Polymer chemistry, agrochemicals
3-(Chloromethyl)-3-(iodomethyl)oxetane -CH₂Cl, -CH₂I Halogen exchange, coupling reactions Materials science, radiopharmaceuticals

Tert-butyl Carboxylates with Heterocyclic Backbones

  • Tert-butyl Indole Carboxylates (): Structure: Indole rings with tert-butyl esters and nitro/pivaloyloxy groups (e.g., tert-butyl 3-{1-[(pivaloyloxy)amino]-2-nitroethyl}-1H-indole-1-carboxylate). Reactivity: Nitro groups enable reduction to amines, while bulky pivaloyloxy groups act as protecting moieties. These lack the sulfonyl reactivity of the target compound . Applications: Primarily in peptide mimetics or enzyme inhibitors, contrasting with the target’s sulfonation utility.
  • Pyridine-based Tert-butyl Carboxylates ():

    • Structure : Pyrrolidine-linked pyridine derivatives (e.g., tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate).
    • Reactivity : Aromatic pyridine rings participate in π-π stacking, while methoxy/bromo groups direct electrophilic substitution. The target compound’s oxetane ring offers strain-driven reactivity absent here .

Functional Group-Driven Comparison

  • Chlorosulfonyl vs. Bromomethyl :
    • The -SO₂Cl group in the target compound enables direct sulfonation or sulfonamide formation, whereas bromine in analogous compounds (e.g., ) is more suited for displacement reactions .
  • Tert-butyl Ester Stability :
    • The tert-butyl group in all compared compounds enhances solubility in organic solvents and resists hydrolysis under basic conditions, a shared feature critical for storage and handling .
Table 2: Functional Group Impact on Reactivity
Functional Group Example Compound Primary Reactions
Chlorosulfonyl (-SO₂Cl) Target Compound Sulfonylation, SO₂Cl displacement
Bromomethyl (-CH₂Br) Methyl 3-(bromomethyl)oxetane SN2 substitutions, cross-coupling
Nitro (-NO₂) Tert-butyl indole derivatives Reduction to amines, hydrogenolysis

Biological Activity

Tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxetane ring, which is a four-membered cyclic ether, and contains a chlorosulfonyl group that enhances its reactivity. The presence of the tert-butyl group contributes to the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chlorosulfonyl moiety can undergo nucleophilic attack, leading to the formation of reactive intermediates that may modify proteins or nucleic acids. This reactivity suggests potential applications in drug design, particularly as a pharmacophore in targeting specific enzymes or receptors involved in disease processes.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits biological activity:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation by interfering with cell cycle progression.
  • Enzyme Inhibition : The chlorosulfonyl group may act as a covalent modifier of active site residues in enzymes, leading to inhibition. This mechanism has been observed in various sulfonamide derivatives.
  • Anti-inflammatory Effects : Compounds containing oxetane rings have shown promise in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Biological ActivityObservationsReferences
AntitumorInhibition of cell proliferation in vitro
Enzyme InhibitionCovalent modification of enzyme active sites
Anti-inflammatoryModulation of cytokine release

Case Study: Antitumor Activity

A study investigating the antitumor properties of related compounds demonstrated that they could significantly reduce the viability of various cancer cell lines. For instance, a derivative with a similar structure was found to induce apoptosis in breast cancer cells by activating caspase pathways. This suggests that this compound may also possess similar antitumor effects, warranting further investigation into its efficacy and mechanisms.

Case Study: Enzyme Inhibition

Research on sulfonamide compounds has shown that they can effectively inhibit carbonic anhydrases, which are crucial for maintaining acid-base balance in tissues. The mechanism involves the binding of the sulfonamide group to the enzyme's active site, preventing substrate access. Given the structural similarities, this compound may exhibit comparable enzyme inhibitory properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis of structurally analogous tert-butyl derivatives (e.g., tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate) involves nucleophilic substitution or sulfonation reactions. Key steps include:

  • Use of DMAP (dimethylaminopyridine) and triethylamine as catalysts in dichloromethane at 0–20°C to enhance reaction efficiency and reduce side-product formation .
  • Controlled temperature to prevent decomposition of the chlorosulfonyl group, which is sensitive to heat and moisture .
  • Purification via column chromatography with gradients of ethyl acetate/hexane to isolate the product.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodology :

  • ¹H/¹³C NMR : Analyze chemical shifts for the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~80–85 ppm for ¹³C) and the oxetane ring (δ ~4.5–5.0 ppm for ¹H; δ ~70–75 ppm for ¹³C). The chlorosulfonyl methyl group shows distinct splitting patterns due to coupling with adjacent protons .
  • FT-IR : Confirm the presence of sulfonyl chloride (S=O stretch at ~1360–1380 cm⁻¹ and ~1170–1190 cm⁻¹) and ester carbonyl (C=O stretch at ~1720 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms .

Q. What are the critical storage and handling precautions for this compound to ensure stability and prevent decomposition?

  • Methodology :

  • Store under anhydrous conditions at –20°C to minimize hydrolysis of the chlorosulfonyl group. Use desiccants like molecular sieves .
  • Avoid exposure to strong bases or nucleophiles (e.g., amines, alcohols), which can trigger rapid sulfonamide or sulfonate formation .
  • Handle in a fume hood with nitrile gloves and eye protection to prevent inhalation or skin contact with reactive intermediates .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the chlorosulfonyl group in this compound under nucleophilic conditions?

  • Methodology :

  • Perform density functional theory (DFT) calculations to map electrostatic potential surfaces (EPS) and identify electrophilic centers on the sulfonyl chloride moiety.
  • Simulate reaction pathways with nucleophiles (e.g., amines) to predict activation energies and regioselectivity. Compare with experimental kinetics from analogous compounds (e.g., tert-butyl 2-chlorosulfanylacetate) .
  • Validate models using Hammett σ constants to correlate substituent effects with reaction rates .

Q. What strategies can mitigate competing side reactions during functionalization of the oxetane ring in this compound?

  • Methodology :

  • Protecting group strategies : Temporarily block the chlorosulfonyl group with tert-butyldimethylsilyl (TBS) ethers before oxetane ring-opening reactions .
  • Catalytic control : Use Lewis acids like BF₃·OEt₂ to direct ring-opening regioselectivity toward desired products (e.g., β-amino alcohols) .
  • Monitor reaction progress via in situ FT-IR to detect intermediate formation and adjust conditions dynamically .

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of the chlorosulfonyl moiety in this compound?

  • Methodology :

  • Compare reactivity with analogs lacking the tert-butyl group (e.g., methyl esters) using kinetic studies. The tert-butyl group’s steric bulk slows sulfonamide formation but stabilizes transition states via hyperconjugation .
  • X-ray crystallography (e.g., Acta Crystallographica data) reveals bond angle distortions in the oxetane ring due to tert-butyl substitution, altering sulfonyl chloride accessibility .
  • Hammett analysis of substituent effects on reaction rates quantifies electronic contributions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for tert-butyl derivatives with chlorosulfonyl groups?

  • Methodology :

  • Evaluate solvent purity (e.g., dichloromethane vs. THF) and moisture content, which significantly impact sulfonyl chloride stability .
  • Compare catalyst loading (e.g., DMAP at 0.1–1.0 eq.) and reaction times across studies to identify optimal conditions .
  • Reproduce experiments with rigorous exclusion of oxygen and moisture using Schlenk techniques .

Safety and Environmental Considerations

Q. What are the environmental impacts of this compound, and how can its ecological toxicity be assessed?

  • Methodology :

  • Conduct OECD 301 biodegradability tests to evaluate persistence in aqueous environments. Chlorosulfonyl compounds often show low biodegradability .
  • Use Daphnia magna acute toxicity assays to estimate LC₅₀ values. Structural analogs (e.g., tert-butyl carbamates) exhibit moderate aquatic toxicity .
  • Implement green chemistry principles (e.g., catalytic recycling) to minimize waste .

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